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Inhibitor Primary
Name Target | Class

Key Development | Efficacy Findings

Clinical Status
(as of 2025)

Serabelisib PI13Ka
(isoform-
specific)

Alpelisib PI13Ka
(isoform-
specific)

Copanlisib Pan-PI3K
inhibitor

Idealisib PI3Kd
(isoform-
specific)

Preclinically, highly effective in multi-node
inhibition with sapanisertib (INTORC1/2
inhibitor); combined with paclitaxel, showed 47%
ORR in a Phase I solid tumor trial [1] [2] [3].

Approved based on SOLAR-1 trial: significantly
prolonged PFS in HR+/HER2-, PIK3CA-mutated
advanced breast cancer with fulvestrant [4] [5].

Previously approved for follicular lymphoma,;
efficacy limited by toxicity (e.g., hyperglycemia,
hypertension); subsequently withdrawn from the
market [5] [6].

First-in-class PI3Kd inhibitor for B-cell
malignancies; associated with significant immune-
related toxicities and lack of overall survival
benefit, leading to market withdrawal [6].

Investigational
(Phase I/11)

FDA-Approved

Voluntarily
Withdrawn

Voluntarily
Withdrawn
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Inhibitor Primary . - Clinical Status
Key Development | Efficacy Findings
Name Target | Class (as of 2025)
Gedatolisib  Dual Mentioned as a pan-PI3K/mTOR inhibitor with Investigational
PI3K/mMTOR promising clinical efficacy signals [3].
inhibitor

Key Differentiating Mechanisms and Data

Serabelisib's most distinctive feature in current research is its role in a multi-node inhibition (MNI)

strategy, which aims to overcome the limitations of single-node inhibitors.

Multi-Node Inhibition Strategy

Single-node PI3K/AKT/mTOR pathway inhibitors often have limited efficacy due to pathway feedback
reactivation and co-occurring pathway mutations [3]. Multi-node inhibition simultaneously targets

multiple key points in the pathway to achieve more complete and durable suppression.

Preclinical studies show the combination of Serabelisib (PI3Ka inhibitor) and sapanisertib
(mTORC1/mTORC?2 inhibitor) more effectively suppresses pathway signaling (measured by S6 and 4E-BP1
phosphorylation) than single-node inhibitors like Alpelisib, capivasertib (AKT inhibitor), or everolimus
(mTORC1 inhibitor) [2] [3].
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Diagram illustrating the targets of Serabelisib and Sapanisertib within the PI3K/AKT/mTOR pathway.

Preclinical and Clinical Efficacy Data
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e Enhanced Pathway Suppression: In models of endometrial and breast cancer, the Serabelisib-
Sapanisertib combination achieved more complete inhibition of PI3K/AKT/mTOR pathway signaling
than single-node inhibitors, including newer mutant-specific PI3Ka inhibitors [2] [3].

¢ Clinical Response: A Phase | trial of sapanisertib, serabelisib, and paclitaxel in heavily pre-
treated patients with advanced solid tumors (ovarian, breast, endometrial) demonstrated an
Objective Response Rate (ORR) of 47% and a Clinical Benefit Rate (CBR) of 73%, with a median
progression-free survival (PFS) of 11 months [1].

¢ Synergy with Other Agents: Beyond sapanisertib and paclitaxel, Serabelisib combined effectively
with various therapeutics in preclinical models, including hormone-targeted therapies (fulvestrant,
elacestrant), CDK4/6 inhibitors (palbociclib), and chemotherapy (carboplatin) [3].

Safety and Toxicity Profile

While the search results do not provide a direct toxicity comparison, PI3K inhibitors as a class face
significant safety challenges. The combination of PI3K inhibitors (like Serabelisib) with other pathway
inhibitors (like sapanisertib) requires careful management of class-effect toxicities such as hyperglycemia,

which can be mitigated in preclinical models with an insulin-suppressing diet [2] [3].

Interpretation for Research and Development

For researchers and drug development professionals, the data suggests:

e Strategic Positioning: Serabelisib's primary value and differentiating factor lie in its potential for
rational combination therapies, particularly in multi-node inhibition regimens, to overcome the
feedback reactivation that plagues single-agent pathway inhibition.

¢ Clinical Translation Gap: Despite strong preclinical rationale and promising early-phase clinical
results, Serabelisib has not yet progressed to late-stage trials for definitive endpoints like overall
survival, unlike the approved agent Alpelisib.

¢ Future Directions: The future of PI3K inhibition may involve strategies like Serabelisib's MNI
approach or the development of mutant-specific PI3Ka inhibitors (e.g., RLY-2608, STX-478)
designed to minimize on-target, off-tumor toxicities like hyperglycemia [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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